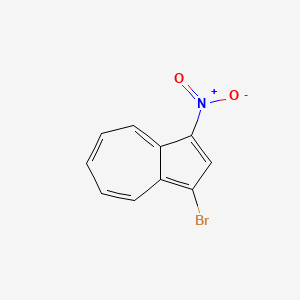
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a pyran ring. The compound is notable for its unique structure, which combines the properties of both pyrrolidine and pyran, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable pyran derivative. One common method involves the use of 3,4-dihydro-2H-pyran as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: Shares the pyran ring structure but lacks the pyrrolidine component.
Pyrrolidine: Contains the pyrrolidine ring but does not have the pyran structure.
Tetrahydropyran: Another related compound with a similar ring structure.
Uniqueness: 1-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)pyrrolidine is unique due to its combined pyrrolidine and pyran rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
40302-17-8 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-(6,6-dimethyl-2,5-dihydropyran-4-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO/c1-11(2)9-10(5-8-13-11)12-6-3-4-7-12/h5H,3-4,6-9H2,1-2H3 |
Clave InChI |
AJELOPCXSUMDNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CCO1)N2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


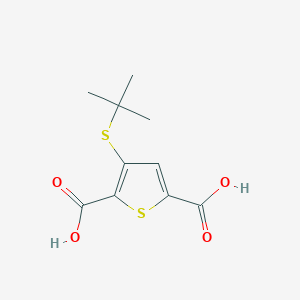
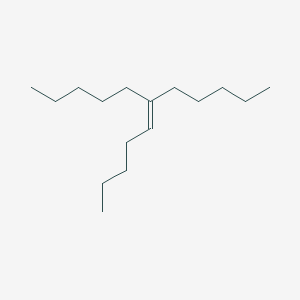
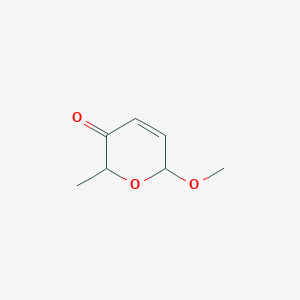

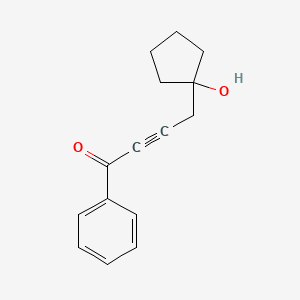
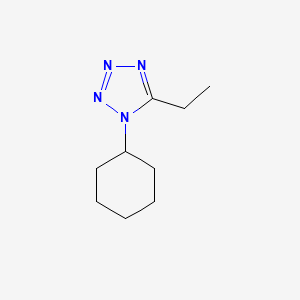

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
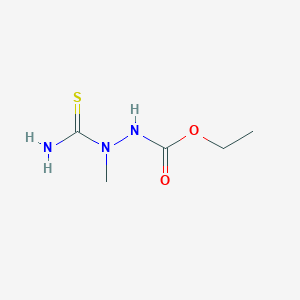

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
